Ethyl 2-(6-nitroindazol-1-yl)propionate
Description
Ethyl 2-(6-nitroindazol-1-yl)propionate is a nitro-substituted indazole derivative with a propionate ester moiety. Its molecular formula is C₁₂H₁₂N₃O₄ (calculated based on structural analysis), and it features a fused benzene-pyrazole (indazole) core substituted with a nitro group at position 6 and a propionate ethyl ester at position 1. The compound’s structure combines the electron-deficient aromatic system of nitroindazole with the lipophilic propionate ester, making it a candidate for applications in medicinal chemistry, particularly in hypoxia-targeting therapies or kinase inhibition [1] (inferred from structural analogs).
Properties
Molecular Formula |
C12H13N3O4 |
|---|---|
Molecular Weight |
263.25 g/mol |
IUPAC Name |
ethyl 2-(6-nitroindazol-1-yl)propanoate |
InChI |
InChI=1S/C12H13N3O4/c1-3-19-12(16)8(2)14-11-6-10(15(17)18)5-4-9(11)7-13-14/h4-8H,3H2,1-2H3 |
InChI Key |
NCRVHORNARXWHE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)N1C2=C(C=CC(=C2)[N+](=O)[O-])C=N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares ethyl 2-(6-nitroindazol-1-yl)propionate with structurally related nitroheterocyclic esters, including ethyl 2-(2-nitroimidazol-1-yl)acetate (CAS 161490-37-5) from .
| Property | This compound | Ethyl 2-(2-Nitroimidazol-1-yl)Acetate | 4-Chloro-2-(1H-imidazol-1-ylsulfonyl)-5-methylphenyl ethyl ether (CAS 791844-72-9) |
|---|---|---|---|
| Molecular Formula | C₁₂H₁₂N₃O₄ | C₇H₉N₃O₄ | C₁₃H₁₅ClN₂O₃S |
| Molecular Weight (g/mol) | 262.25 | 199.16 | 314.79 |
| XLogP3 | ~2.1 (estimated) | 0.3 | ~3.5 (estimated) |
| Hydrogen Bond Acceptors | 6 | 5 | 5 |
| Rotatable Bonds | 5 | 4 | 6 |
| Aromatic System | Indazole (fused benzene-pyrazole) | Imidazole (5-membered ring) | Imidazole + substituted benzene |
| Key Functional Groups | Nitroindazole, propionate ester | Nitroimidazole, acetate ester | Chlorophenyl, imidazole sulfonyl, ethyl ether |
Key Observations :
- Ester Chain : The propionate ester (vs. acetate in ’s compound) increases lipophilicity (higher XLogP3), which may improve membrane permeability but reduce aqueous solubility.
- Nitro Group Position : The nitro group at position 6 on indazole (vs. position 2 on imidazole) alters electronic distribution, possibly affecting redox behavior and hypoxic activation [1].
Nitroimidazole Derivatives (e.g., Ethyl 2-(2-Nitroimidazol-1-yl)Acetate)
- Mechanism : Nitroimidazoles are prodrugs activated under hypoxia, generating reactive intermediates that damage DNA. They are used as radiosensitizers (e.g., metronidazole) and antimicrobials [1].
- Limitations : Rapid ester hydrolysis (acetate) may shorten half-life, limiting therapeutic utility.
Nitroindazole Derivatives (Target Compound)
- Hypothesized Activity : The indazole core may enhance kinase inhibition (e.g., PARP or Aurora kinases) due to planar aromaticity. The nitro group could enable hypoxia-selective cytotoxicity.
- Propionate Advantage : Longer ester chain may delay metabolic hydrolysis, improving bioavailability compared to acetate analogs [1].
Other Heterocyclic Esters (e.g., CAS 791844-72-9)
- Sulfonyl and Ether Groups : Compounds like 4-chloro-2-(1H-imidazol-1-ylsulfonyl)-5-methylphenyl ethyl ether exhibit diverse targets, including sulfonamide-inhibited enzymes (e.g., carbonic anhydrase). Chlorine substitution enhances electrophilicity and binding to hydrophobic pockets [1].
Stability and Toxicity
- Nitro Group Toxicity : Both nitroimidazoles and nitroindazoles may generate mutagenic metabolites under reductive conditions, but indazole’s fused ring could stabilize intermediates, reducing off-target effects.
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